2-Aza-|A-adenosine

Fluorescence spectroscopy Nucleoside analog Multiplex imaging

2-Aza-1,N6-ethenoadenosine (2-aza-ε-adenosine; CAS 50663-82-6) is a synthetic fluorescent adenosine analog belonging to the etheno-nucleoside class. It is synthesized from 1,N6-ethenoadenosine (ε-adenosine) via alkali treatment and nitrosation, introducing a nitrogen atom at the 2-position of the purine ring.

Molecular Formula C11H12N6O4
Molecular Weight 292.25 g/mol
Cat. No. B12377316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aza-|A-adenosine
Molecular FormulaC11H12N6O4
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C11H12N6O4/c18-3-5-7(19)8(20)11(21-5)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-20H,3H2/t5-,7?,8+,11-/m1/s1
InChIKeyKTULKJXUQUOHBI-DWVWSIQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aza-1,N6-ethenoadenosine (2-Aza-ε-adenosine) for Fluorescent Probing and Selective Enzyme Inhibition: Procurement Guide


2-Aza-1,N6-ethenoadenosine (2-aza-ε-adenosine; CAS 50663-82-6) is a synthetic fluorescent adenosine analog belonging to the etheno-nucleoside class. It is synthesized from 1,N6-ethenoadenosine (ε-adenosine) via alkali treatment and nitrosation, introducing a nitrogen atom at the 2-position of the purine ring [1]. This single-atom substitution shifts its fluorescence excitation/emission maxima to 358/494 nm, red-shifted relative to the parent ε-adenosine, and confers unique biochemical activities including selective inhibition of poly(A) polymerase and tumor-cell-selective cytotoxicity not observed with ε-adenosine [1][2].

Why 1,N6-Ethenoadenosine Cannot Substitute for 2-Aza-ε-adenosine in Fluorescent and Inhibitory Applications


Although 2-aza-ε-adenosine is a direct derivative of 1,N6-ethenoadenosine (ε-adenosine), the two compounds are not functionally interchangeable. The insertion of a single nitrogen at the purine 2-position red-shifts the fluorescence spectrum by ~58 nm (excitation) and ~84 nm (emission), moving it into a spectral region with less biological autofluorescence and enabling multiplexing with UV-excited probes [1]. More critically, the 2-aza modification introduces potent and selective inhibition of mammalian poly(A) polymerase (IC₅₀ 200 µM) that is absent in ε-adenosine triphosphate, which is a poor inhibitor [2]. Additionally, 2-aza-ε-adenosine exhibits tumor-cell-selective cytotoxicity while sparing normal proliferative tissue, a property not shared by ε-adenosine, which can induce non-selective genotoxic stress in lymphocytes [1][3]. These functional gains render simple substitution with the parent compound invalid for applications requiring red-shifted fluorescence, polymerase inhibition, or selective cytotoxicity.

2-Aza-ε-adenosine: Quantified Differentiation Data vs. 1,N6-Ethenoadenosine and Other Analogs


Red-Shifted Fluorescence Maximizes Signal-to-Noise in Biological Matrices

2-Aza-ε-adenosine exhibits excitation/emission maxima at 358 nm / 494 nm, representing a bathochromic shift of +58 nm in excitation and +84 nm in emission compared to the parent 1,N6-ethenoadenosine (ε-adenosine), which displays maxima at 300 nm / 410 nm [1][2]. This red-shift moves the fluorophore away from the UV region where proteins and nucleic acids strongly absorb and autofluoresce, significantly improving signal-to-background ratios in cellular and tissue imaging contexts.

Fluorescence spectroscopy Nucleoside analog Multiplex imaging

Potent Poly(A) Polymerase Inhibition Versus Inactive Parent Analog

2-Aza-ε-adenosine triphosphate (aza-εATP) inhibits bovine lymphosarcoma and calf thymus poly(A) polymerase with an IC₅₀ of 200 µM in the presence of equimolar ATP [1]. In contrast, 1,N6-ethenoadenosine triphosphate (ε-ATP) is a poor inhibitor of the same enzyme under identical assay conditions [1]. Inhibition by aza-εATP is competitive with ATP, and no incorporation of the analog into polynucleotide chains is observed, confirming its action as a true inhibitor rather than an alternative substrate [1].

Enzyme inhibition Polyadenylation RNA processing

Tumor-Selective Cytotoxicity Spares Normal Tissue

2-Aza-ε-adenosine demonstrates cytotoxic activity in a rat mammary tumor tissue culture line while remaining inactive in HeLa and Glioma 26 cell lines, and critically shows no ill effect on normal proliferative tissue [1]. This contrasts with the parent ε-adenosine, which induces sister chromatid exchanges (SCE) in murine spleen lymphocytes at 50–150 µM, indicating non-selective genotoxic potential [2]. The tumor-selective profile of 2-aza-ε-adenosine is attributed to its metabolic conversion to the reactive intermediate 3-β-D-ribofuranosyl-4-amino-5-(imidazol-2-yl)imidazole, which acts as the active cytotoxic agent [1].

Selective cytotoxicity Cancer research Nucleoside analog

Controlled Incorporation into Fluorescent Polynucleotides with Native-Like Structure

2-Aza-ε-adenosine 5′-diphosphate can be enzymatically polymerized with natural nucleoside diphosphates by polynucleotide phosphorylase to yield fluorescent copolymers with controllable fluorophore ratios from 1.6 to 35 (fluorescent:non-fluorescent) [1]. Copolymers containing less than 10% 2-aza-ε-adenosine retain physicochemical properties closely resembling those of poly(A), poly(U), or poly(I), enabling their use as sensitive fluorescent structural probes [1]. In contrast, ε-adenosine-containing polynucleotides are not reported to maintain such native-like structural fidelity at comparable substitution levels, limiting their utility as conformational reporters.

Polynucleotide synthesis Fluorescent copolymer RNA structural probe

Optimal Use Cases for 2-Aza-ε-adenosine Based on Verified Differentiation Data


Multiplex Live-Cell Fluorescence Imaging with UV-Excited Probes

The 358/494 nm excitation/emission profile of 2-aza-ε-adenosine [1] enables its use alongside DAPI (ex ~358 nm, em ~461 nm) or Hoechst dyes without cross-talk, while avoiding the UV-autofluorescence background that plagues ε-adenosine (300/410 nm). This makes it the reagent of choice for simultaneous nuclear counterstaining and adenosine-tracked processes in live cells, where ε-adenosine's UV excitation would cause phototoxicity and high background.

Selective Inhibition of Poly(A) Polymerase in mRNA Processing Studies

The triphosphate form (aza-εATP) acts as a competitive, non-incorporable inhibitor of mammalian poly(A) polymerase with an IC₅₀ of 200 µM, while ε-ATP is essentially inactive [2]. Researchers studying alternative polyadenylation, mRNA stability, or viral RNA processing can use aza-εATP to block poly(A) tail synthesis without the confounding substrate incorporation observed with other ATP analogs.

Synthesis of Minimally Perturbing Fluorescent RNA Structural Probes

Enzymatic copolymerization of 2-aza-ε-adenosine diphosphate with natural NDPs yields fluorescent RNAs that retain native-like structure at ≤10% substitution, with tunable fluorophore ratios [3]. This enables FRET, fluorescence anisotropy, and stopped-flow studies of RNA folding and ribonucleoprotein assembly where ε-adenosine-modified RNAs would introduce greater structural distortion.

Tumor-Cell-Selective Cytotoxicity Assays Without Normal-Cell Toxicity Confounds

2-Aza-ε-adenosine selectively kills rat mammary tumor cells while sparing normal proliferative tissue, unlike ε-adenosine which induces genotoxic stress in lymphocytes [4][5]. This selectivity makes it a cleaner tool for studying tumor-specific nucleoside metabolism and for screening combination therapies where off-target toxicity to normal cells must be minimized.

Quote Request

Request a Quote for 2-Aza-|A-adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.